REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([S:12]([CH3:15])(=[O:14])=[O:13])=[C:7]([Cl:16])[CH:6]=1)C.C([BH-](CC)CC)C.[Li+].O>O1CCCC1>[Cl:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([Cl:16])[C:8]=1[S:12]([CH3:15])(=[O:14])=[O:13])[CH2:4][OH:3] |f:1.2|
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Name
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3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester
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Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)Cl)S(=O)(=O)C)Cl)=O
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Name
|
|
Quantity
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24 mL
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Type
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reactant
|
Smiles
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C(C)[BH-](CC)CC.[Li+]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
Toluene (100 mL) and water (30 mL) w ere added
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Type
|
ADDITION
|
Details
|
hydrogen peroxide (30% in water, 20 mL) was added at 10-20° C
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Type
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WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
the separated solid was dissolved
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium pyrosulfite solution (25 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
with potassium bicarbonate solution (1 M, 25 mL) and then dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (yield 1.8 g)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CO)C=C(C1S(=O)(=O)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |